molecular formula C18H13ClFNO3 B2938457 5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide CAS No. 1358124-60-3

5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide

Cat. No. B2938457
CAS RN: 1358124-60-3
M. Wt: 345.75
InChI Key: QVVDIQAFYINMAL-UHFFFAOYSA-N
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Description

5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide is a useful research compound. Its molecular formula is C18H13ClFNO3 and its molecular weight is 345.75. The purity is usually 95%.
BenchChem offers high-quality 5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The synthesis of sulfonamide derivatives and their related compounds involves complex organic reactions that yield products with potential antinociceptive, antimicrobial, and antitumor activities. For instance, the synthesis and antinociceptive activity of sulfonamides highlight the regiospecific reactions and their potential in developing pain management solutions (Buolamwini & Knaus, 1993).
  • Another aspect of research focuses on cerebrovasodilatation and anticonvulsant activities, showcasing the therapeutic potential of sulfonamide derivatives in treating neurological conditions (Barnish et al., 1981).

Pharmacological Applications

  • Certain sulfonamide compounds have been evaluated for their antimicrobial and antitubercular properties, offering a promising avenue for addressing infectious diseases. The docking simulations and antimicrobial assessments suggest their potential as effective agents against a range of microbial pathogens (Shingare et al., 2022).
  • Inhibitory effects on carbonic anhydrase isoenzymes have been observed, indicating a role in developing treatments for conditions associated with these enzymes, including certain cancers and glaucoma (Güzel et al., 2009).

Material Science Applications

  • The novel poly(aryl ether sulfone) copolymers containing sulfonamide groups demonstrate high thermal stability and mechanical integrity, suggesting their utility in high-temperature applications, such as fuel cells (Pefkianakis et al., 2005).

properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(14-8-13(20)6-7-15(14)21-16)24-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVDIQAFYINMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-chlorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate

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